N-(3-bromophenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-(3-bromophenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromophenyl group, a hydroxy group, an octyl chain, and a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenyl boronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst.
Addition of the Octyl Chain: The octyl chain can be added through an alkylation reaction, where an octyl halide reacts with the quinoline derivative in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium (for coupling reactions)
Bases: Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: Formation of quinoline-2,3-dione derivatives
Reduction: Formation of 2-hydroxyquinoline derivatives
Substitution: Formation of various substituted quinoline derivatives
Scientific Research Applications
N-(3-bromophenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but contains a sulfonamide group instead of a quinoline core.
(3S)-N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: Contains a pyrrolidine ring instead of a quinoline core.
Uniqueness
N-(3-bromophenyl)-4-hydroxy-1-octyl-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its combination of a quinoline core with a bromophenyl group, a hydroxy group, and an octyl chain. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C24H27BrN2O3 |
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Molecular Weight |
471.4 g/mol |
IUPAC Name |
N-(3-bromophenyl)-4-hydroxy-1-octyl-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H27BrN2O3/c1-2-3-4-5-6-9-15-27-20-14-8-7-13-19(20)22(28)21(24(27)30)23(29)26-18-12-10-11-17(25)16-18/h7-8,10-14,16,28H,2-6,9,15H2,1H3,(H,26,29) |
InChI Key |
XUCQJWIJQFOUAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)Br)O |
Origin of Product |
United States |
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